2-(Piperidin-1-ylmethyl)benzoic acid
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Description
2-(Piperidin-1-ylmethyl)benzoic acid is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolism in Antidepressant Development : 2-(Piperidin-1-ylmethyl)benzoic acid is a product of the oxidative metabolism of Lu AA21004, a novel antidepressant. This metabolism involves multiple enzymes like CYP2D6 and CYP2C9, indicating the compound's relevance in drug metabolism studies (Hvenegaard et al., 2012).
Antitubercular Agent Development : Piperidin-4-imine derivatives, related to this compound, have been explored for their antitubercular properties. These compounds exhibited promising results against Mycobacterium tuberculosis, highlighting their potential in developing new therapeutic agents (Revathi et al., 2015).
Co-crystallisation Studies : Research on co-crystallisation of benzoic acid derivatives with N-containing bases, including piperazine (structurally similar to piperidin-1-ylmethyl), has implications for understanding molecular interactions and crystal engineering (Skovsgaard & Bond, 2009).
Crystal Structure Analysis : Studies on crystal structures of compounds containing piperidin-1-ylmethyl groups are significant for understanding molecular conformations and designing new molecules with desired properties (Yıldırım et al., 2006).
Synthesis of Coordination Polymers : The synthesis of coordination polymers involving benzoate anion derivatives linked to piperidinium salts shows the compound's role in the development of new materials with potential applications in catalysis and material science (Fan et al., 2001).
Hydrogen-bonded Interactions Study : Investigations into hydrogen-bonded interactions between amino alcohol and benzoic acid molecules, involving piperidine derivatives, are crucial for understanding molecular recognition and designing new chemical entities (Dega-Szafran et al., 2017).
Corrosion Inhibition Research : Piperine derivatives, closely related to this compound, have been studied for their role as green corrosion inhibitors on iron surfaces. This research is vital for developing eco-friendly corrosion protection methods (Belghiti et al., 2018).
Properties
IUPAC Name |
2-(piperidin-1-ylmethyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12-7-3-2-6-11(12)10-14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETGNIQLYMGVGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629762 |
Source
|
Record name | 2-[(Piperidin-1-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917747-57-0 |
Source
|
Record name | 2-[(Piperidin-1-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.